molecular formula C14H10ClF3N2O5S B4295563 1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(2-FLUOROPHENOXY)SULFONYL]UREA

1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(2-FLUOROPHENOXY)SULFONYL]UREA

Cat. No.: B4295563
M. Wt: 410.8 g/mol
InChI Key: JTRQQWPFMIBHNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(2-FLUOROPHENOXY)SULFONYL]UREA is a complex organic compound with a unique structure that combines fluorine, chlorine, and sulfamate groups

Chemical Reactions Analysis

1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(2-FLUOROPHENOXY)SULFONYL]UREA undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(2-FLUOROPHENOXY)SULFONYL]UREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(2-FLUOROPHENOXY)SULFONYL]UREA involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(2-FLUOROPHENOXY)SULFONYL]UREA is unique due to its combination of fluorine, chlorine, and sulfamate groups. Similar compounds include:

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

(2-fluorophenyl) N-[[4-[chloro(difluoro)methoxy]phenyl]carbamoyl]sulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2O5S/c15-14(17,18)24-10-7-5-9(6-8-10)19-13(21)20-26(22,23)25-12-4-2-1-3-11(12)16/h1-8H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRQQWPFMIBHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OS(=O)(=O)NC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(2-FLUOROPHENOXY)SULFONYL]UREA
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1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(2-FLUOROPHENOXY)SULFONYL]UREA
Reactant of Route 4
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1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(2-FLUOROPHENOXY)SULFONYL]UREA
Reactant of Route 5
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1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(2-FLUOROPHENOXY)SULFONYL]UREA
Reactant of Route 6
1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(2-FLUOROPHENOXY)SULFONYL]UREA

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